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Compound of Interest

Compound Name: ML786 dihydrochloride

Cat. No.: B609181 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of RAF

kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]

[2][3] Dysregulation of this pathway is a critical factor in the proliferation of numerous cancers,

making ML786 a significant tool for oncological research and drug development. This technical

guide provides a comprehensive overview of the molecular structure, mechanism of action, and

key experimental data related to ML786 dihydrochloride. Detailed summaries of its inhibitory

activity and pharmacokinetic properties are presented, alongside conceptual experimental

workflows and a depiction of its target signaling pathway.

Molecular Structure and Properties
ML786 dihydrochloride is the salt form of the active parent compound ML786. Its chemical

and physical properties are summarized below.
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Property Value Reference

Chemical Name

(R,Z)-3-(2-aminopropan-2-yl)-

N-(7-((7-hydroxy-5,6-dihydro-

1,8-naphthyridin-4-

yl)oxy)-1,2,3,4-

tetrahydronaphthalen-2-yl)-5-

(trifluoromethyl)benzimidic acid

dihydrochloride

[1]

Alternative Names BGB659 [2]

CAS Number 1237536-18-3 [1][2][4]

Molecular Formula C29H29F3N4O3 · 2HCl [1][2][4]

Molecular Weight 611.48 g/mol [1][2][4]

Physical Appearance White solid [1]

Purity ≥98% (HPLC) [2]

Solubility

Soluble in DMSO (<61.15

mg/ml) and water (<61.15

mg/ml)

[1]

Storage Store at -20°C [1][4]

Mechanism of Action and Function
ML786 is a potent inhibitor of RAF kinases, which are central components of the RAS-RAF-

MEK-ERK signaling cascade, also known as the MAPK/ERK pathway.[1][3] This pathway plays

a crucial role in regulating cell proliferation, differentiation, and survival.[3] Activating mutations

in the RAF isoform B-RAF are highly prevalent in various cancers, including melanoma (50-

70%), papillary thyroid, ovarian, and colorectal cancers.[1] The most common mutation, V600E,

leads to constitutive activation of the B-RAF kinase and downstream signaling, promoting

uncontrolled tumor growth.[3]

ML786 functions by directly inhibiting the enzymatic activity of both wild-type and mutant forms

of B-RAF, as well as C-RAF.[1][2] By blocking RAF kinase activity, ML786 prevents the
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phosphorylation and activation of its direct substrate, MEK. This, in turn, inhibits the

phosphorylation of ERK, the final kinase in the cascade. The inhibition of ERK phosphorylation

(pERK) is a key biomarker of RAF inhibitor activity.[2][3] The ultimate result of this inhibition is

the attenuation of tumor growth in cancers driven by the B-RAF mutation.[2]

The MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition

by ML786.
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Figure 1: The MAPK/ERK signaling pathway with the inhibitory action of ML786 on RAF
kinases.

Quantitative Data Summary
ML786 has been evaluated in a variety of in vitro and in vivo assays to determine its potency

and pharmacokinetic profile. The following tables summarize the key quantitative findings.

In Vitro Kinase Inhibitory Activity
Target Kinase IC50 (nM) Reference

B-RAF (V600E) 2.1 [2][3][4][5]

B-RAF (wild-type) 4.2 [2][3][4][5]

C-RAF 2.5 [2][3][4][5]

Abl-1 <0.5 [2][3][5]

RET 0.8 [2][3][5]

KDR (VEGFR2) 6.2 [3][5]

DDR2 7.0 [2][3][5]

EPHA2 11 [2][3][5]

Cellular Activity
Cell Line Assay IC50 (nM) Reference

A375 (Human

Melanoma, B-RAF

V600E)

pERK Inhibition 60 [3]

In Vivo Pharmacokinetic Parameters (Rat)
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Parameter Dose Value Reference

Oral Bioavailability 10 mg/kg (p.o.) 85% [3]

AUC (0-24h) 10 mg/kg (p.o.) 35.9 µM·h [3]

Plasma Clearance 1 mg/kg (i.v.) 0.44 L/h/kg [3]

Volume of Distribution

(Vss)
1 mg/kg (i.v.) 3.93 L/kg [3]

Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly

available, this section outlines the general methodologies for the key experiments cited for

ML786. These protocols are representative of standard practices in the field.

In Vitro Kinase Inhibition Assay (Conceptual Workflow)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
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Preparation

Kinase Reaction

Detection & Analysis

Prepare Reagents:
- Recombinant Kinase (e.g., B-RAF)

- Kinase Substrate (e.g., MEK)
- ATP

- Assay Buffer

Incubate Kinase with ML786
(or DMSO control)

Prepare Serial Dilutions
of ML786

Initiate Reaction by adding
Substrate and ATP

Incubate at 37°C

Stop Reaction

Detect Signal
(e.g., Luminescence for remaining ATP,

or Phosphorylated Substrate)

Analyze Data:
- Plot % Inhibition vs. [ML786]

- Calculate IC50 Value
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Tumor Implantation

Treatment Phase

Study Endpoint & Analysis

Subcutaneously implant human
melanoma cells (e.g., A375)

into immunocompromised mice

Monitor mice until tumors
reach a palpable size
(e.g., ~50-100 mm³)

Randomize mice into
treatment groups

(Vehicle control vs. ML786)

Administer ML786 (e.g., 75 mg/kg)
or vehicle daily via oral gavage

Measure tumor volume
(e.g., with calipers) and
body weight regularly

Continue treatment for a
defined period (e.g., 21 days)

or until tumors reach a max size

Harvest tumors and tissues
for further analysis

(e.g., biomarker analysis like pERK)

Analyze Data:
- Compare tumor growth inhibition

between groups
- Assess toxicity (e.g., weight loss)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

2. researchgate.net [researchgate.net]

3. spandidos-publications.com [spandidos-publications.com]

4. creative-diagnostics.com [creative-diagnostics.com]

5. cdn-links.lww.com [cdn-links.lww.com]

To cite this document: BenchChem. [ML786 Dihydrochloride: A Potent RAF Kinase Inhibitor
for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609181#ml786-dihydrochloride-molecular-structure-
and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

